2-乙酰噻唑-5-羧酸

描述

2-Acetylthiazole-5-carboxylic acid is a compound that has been identified as a widespread component in various organisms, including eukaryotes, archaebacteria, and eubacteria. It has been found at levels ranging from 27 to 1100 nmol/g dry weight of tissue, suggesting its potential role as a coenzyme due to its reactive carbonyl group .

Synthesis Analysis

The synthesis of related thiazole derivatives has been explored in several studies. For instance, the synthesis of 3-C-carboxy-5-deoxy-L-xylose, a branched-chain sugar, involved the stereoselective addition of 2-trimethylsilyl thiazole to a pentofuranose derivative, followed by conversion of the thiazole group into a carboxyl group . Another study reported the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which involved cyclization of the carboxylic acid group with thiosemicarbazide . Additionally, 2-acetylthiazole has been used as a homologating reagent for aldehydes, leading to the synthesis of amino hexoses from L-serinal .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been investigated using various techniques. X-ray diffraction analysis (XDA) was employed to study the three-dimensional structure of 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole monohydrate, revealing insights into the arrangement of atoms within the molecule . Crystallographic studies of 5-acetyl-2-(N,N-disubstituted amino)thiazoles have shown that these compounds can exist in different conformations, with the stereochemistry of the rotational isomers influencing their infrared carbonyl (CO) band positions .

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions. Thiuronium salts have been used in the synthesis of benzimidazolylthiazoles, reacting with carboxylic acid anhydrides . The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping involved cyclodehydration and condensation reactions, demonstrating the versatility of thiazole compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the presence of different substituents at the 4-position of 5-acetylthiazoles affects their conformational stability and the arrangement of the acetyl group, which in turn impacts their spectroscopic properties and reactivity . The widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material suggests that its physical and chemical properties are conducive to its role in biological systems .

科学研究应用

1. 在生物体中的广泛分布

- 2-乙酰噻唑-4-羧酸广泛分布于真核生物、古细菌和真细菌中,其含量在 27 至 1100 nmol/g 干重组织之间。由于其具有反应性羰基,因此被认为是一种以前未描述的辅酶 (White,1990)。

2. 抗癌活性

- 一项关于由 5-乙酰噻唑合成的 5-(2'-吲哚基)噻唑的合成和体外抗癌评估的研究显示,其对某些人类癌细胞系具有令人鼓舞的抗癌活性和选择性 (Vaddula 等,2016)。

3. 抗菌和抗真菌特性

- 由 2-氨基苯并噻唑-6-羧酸合成的 N-取代-3-氯-2-氮杂环丁酮对各种微生物表现出良好至中等的抗菌活性,并测试了它们的抗真菌活性 (Chavan 和 Pai,2007)。

4. 阿罗替洛尔盐酸盐的合成

- 源自噻吩的 5-乙酰噻吩-2-羧酸用于合成阿罗替洛尔盐酸盐,证明了其在药物合成中的应用 (Hongbin 等,2011)。

5. 非肽类血管紧张素 II 受体拮抗剂

- 与 2-乙酰噻唑-5-羧酸相关的咪唑-5-羧酸被制备出来并评估了其对血管紧张素 II 受体的拮抗活性,对高血压治疗显示出有希望的结果 (Yanagisawa 等,1996)。

6. 合成中的反应和应用

- 与 2-乙酰噻唑-5-羧酸密切相关的 5-乙酰噻唑,其合成和反应已得到综述,在生产具有生物学重要性的化合物方面具有应用 (Bondock 等,2016)。

7. 美拉德反应中的形成途径

- 具有坚果和爆米花香气的 2-乙酰噻唑的形成途径,使用 d-葡萄糖和 l-半胱氨酸的模型反应进行研究,揭示了其形成的新途径 (Wang 等,2020)。

安全和危害

未来方向

While specific future directions for 2-Acetylthiazole-5-carboxylic acid are not mentioned in the search results, thiazole derivatives, in general, have been the focus of ongoing research due to their diverse biological activities . This suggests that 2-Acetylthiazole-5-carboxylic acid and similar compounds could potentially be explored further in the context of drug discovery and development .

作用机制

Target of Action

Thiazole derivatives, to which this compound belongs, have been reported to exhibit diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes that can result in various biological effects .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and targets .

属性

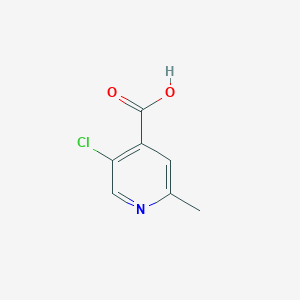

IUPAC Name |

2-acetyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-3(8)5-7-2-4(11-5)6(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFGFPYQXSGAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678762 | |

| Record name | 2-Acetyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1095824-76-2 | |

| Record name | 2-Acetyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095824-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B3026681.png)

![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3026684.png)

![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3026685.png)

![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)